
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its inclusion of a piperazine moiety, which can enhance its bioactivity. Coumarins and their derivatives are widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include:
Reductive Amination: This involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.
Reagents: Sodium cyanoborohydride in methanol is commonly used.
Purification: The synthesized compounds are purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy.
Chemical Reactions Analysis
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin has several scientific research applications:
Chemistry: It is used in the synthesis of other coumarin derivatives and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also includes a piperazine moiety and exhibits similar antimicrobial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is an acetylcholinesterase inhibitor and is studied for its potential use in the treatment of Alzheimer’s disease.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is evaluated for its anti-tubercular activity.
These comparisons highlight the unique properties of this compound, particularly its potential therapeutic applications and its inclusion of a piperazine moiety, which can enhance its bioactivity.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-6-methylchromen-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-15-7-8-19-17(13-15)18(14-20(24)26-19)22-9-11-23(12-10-22)21(25)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
LSXVWZHPJRTGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


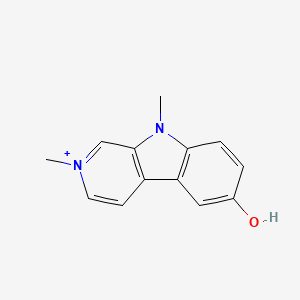
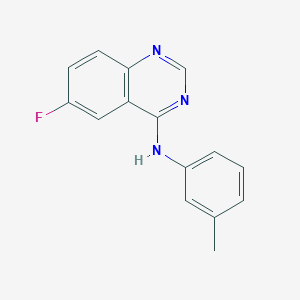
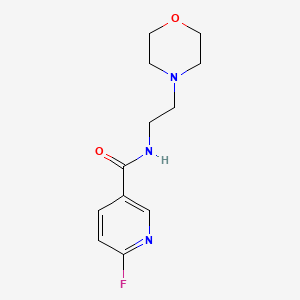
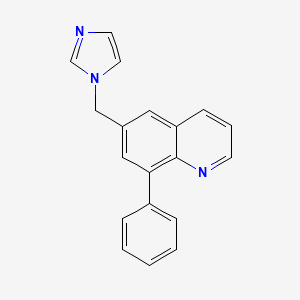
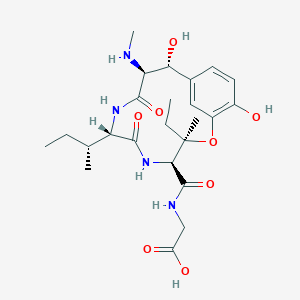
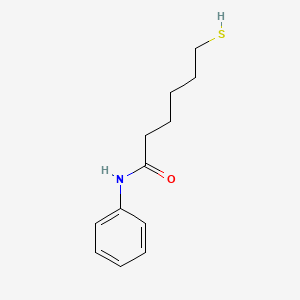
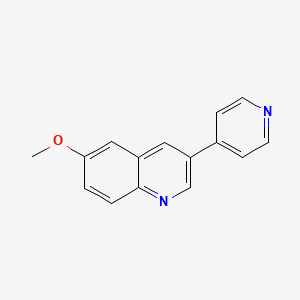

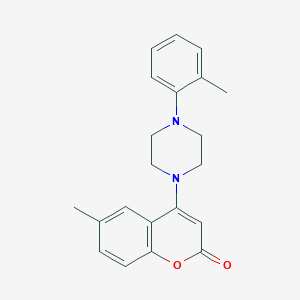
![6-Methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B10845348.png)

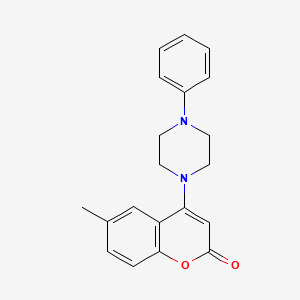

![9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one](/img/structure/B10845384.png)
